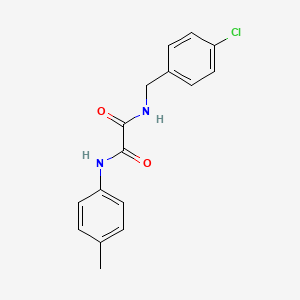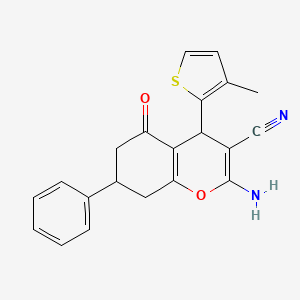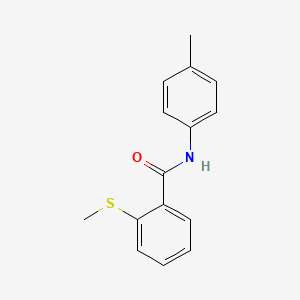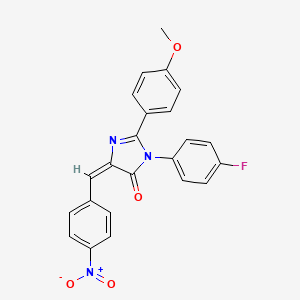![molecular formula C11H12N2O3S B4935021 S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B4935021.png)
S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate, also known as Elesclomol, is a small molecule that has shown potential in cancer treatment. It has been found to induce apoptosis in cancer cells and has been studied extensively for its mechanism of action and physiological effects. In
Wirkmechanismus
S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate induces apoptosis in cancer cells by increasing the production of ROS. ROS cause damage to cellular components, leading to cell death. S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate has been found to selectively induce ROS production in cancer cells by inhibiting the activity of the mitochondrial electron transport chain complex III. This leads to an increase in ROS production, which in turn leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate has been found to have several biochemical and physiological effects. It has been found to selectively induce ROS production in cancer cells, leading to apoptosis. It has also been found to increase the expression of genes involved in oxidative stress response, DNA damage repair, and apoptosis. S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate has been found to have minimal toxicity in normal cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate has several advantages for lab experiments. It has been found to selectively induce ROS production in cancer cells, making it a potential candidate for cancer therapy. It has also been found to have minimal toxicity in normal cells, making it a safe candidate for cancer therapy. However, S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate has some limitations for lab experiments. It has poor solubility in aqueous solutions, making it difficult to administer in vivo. It also has a short half-life, making it difficult to maintain therapeutic levels in vivo.
Zukünftige Richtungen
There are several future directions for the study of S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate. One direction is to develop more efficient synthesis methods to improve the yield and purity of the compound. Another direction is to develop more effective delivery methods to improve the solubility and half-life of the compound in vivo. Additionally, further studies are needed to evaluate the efficacy of S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate in combination with other cancer therapies. Finally, more studies are needed to evaluate the safety and efficacy of S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate in clinical trials.
Synthesemethoden
The synthesis of S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate involves the reaction of 4-acetylphenyl isothiocyanate with 2-aminoacetaldehyde diethyl acetal. The reaction yields S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate as a yellow solid with a melting point of 174-176°C. The purity of the compound can be determined by HPLC and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate has been extensively studied for its potential in cancer treatment. It has been found to induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS). ROS are known to cause damage to cellular components, leading to cell death. S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate has been found to selectively induce ROS production in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
S-[2-(4-acetylanilino)-2-oxoethyl] carbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-7(14)8-2-4-9(5-3-8)13-10(15)6-17-11(12)16/h2-5H,6H2,1H3,(H2,12,16)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDGZRSPXUHWAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine](/img/structure/B4934947.png)
![3-(4-bromophenyl)-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazole](/img/structure/B4934952.png)
![2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B4934961.png)


![tetrahydro-2-furanylmethyl 6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4934995.png)
![ethyl 4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate](/img/structure/B4934996.png)

![N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B4935007.png)
![2-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B4935008.png)
![6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B4935024.png)

